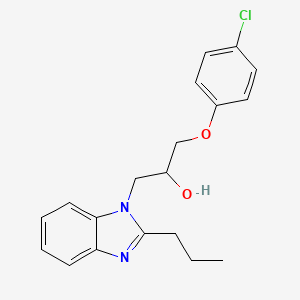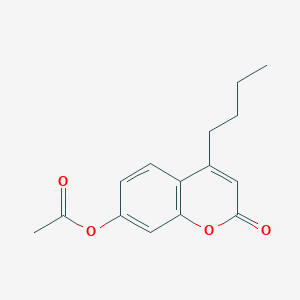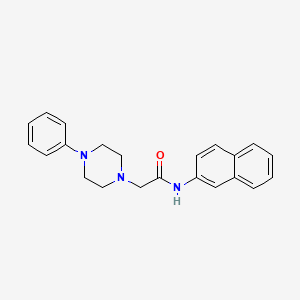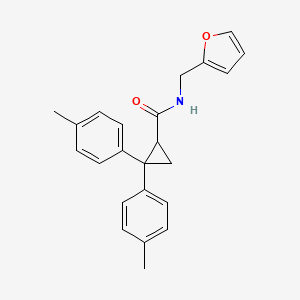![molecular formula C12H19BrN2O2 B4988066 (2-aminoethyl){2-[2-(2-bromophenoxy)ethoxy]ethyl}amine](/img/structure/B4988066.png)
(2-aminoethyl){2-[2-(2-bromophenoxy)ethoxy]ethyl}amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-aminoethyl){2-[2-(2-bromophenoxy)ethoxy]ethyl}amine, also known as BPEA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of ether amines and has a molecular weight of 330.23 g/mol. In
Wirkmechanismus
The mechanism of action of (2-aminoethyl){2-[2-(2-bromophenoxy)ethoxy]ethyl}amine is not fully understood, but it is believed to act by binding to specific receptors in the body. (2-aminoethyl){2-[2-(2-bromophenoxy)ethoxy]ethyl}amine has been shown to bind to the serotonin 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. (2-aminoethyl){2-[2-(2-bromophenoxy)ethoxy]ethyl}amine has also been shown to bind to the sigma-1 receptor, which is involved in the regulation of pain, anxiety, and depression.
Biochemical and Physiological Effects:
(2-aminoethyl){2-[2-(2-bromophenoxy)ethoxy]ethyl}amine has been shown to have a number of biochemical and physiological effects. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. (2-aminoethyl){2-[2-(2-bromophenoxy)ethoxy]ethyl}amine has also been shown to have anticancer effects by inducing apoptosis in cancer cells. In addition, (2-aminoethyl){2-[2-(2-bromophenoxy)ethoxy]ethyl}amine has been shown to have antiviral effects by inhibiting the replication of certain viruses.
Vorteile Und Einschränkungen Für Laborexperimente
(2-aminoethyl){2-[2-(2-bromophenoxy)ethoxy]ethyl}amine has a number of advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its potential applications in scientific research. However, there are also some limitations to its use. (2-aminoethyl){2-[2-(2-bromophenoxy)ethoxy]ethyl}amine is not very soluble in water, which can make it difficult to work with in aqueous solutions. In addition, (2-aminoethyl){2-[2-(2-bromophenoxy)ethoxy]ethyl}amine has not been extensively studied for its potential toxicity, so caution should be exercised when working with this compound.
Zukünftige Richtungen
There are a number of future directions for research on (2-aminoethyl){2-[2-(2-bromophenoxy)ethoxy]ethyl}amine. One area of interest is the development of new drugs targeting the serotonin 5-HT2A receptor using (2-aminoethyl){2-[2-(2-bromophenoxy)ethoxy]ethyl}amine as a ligand. Another area of interest is the development of new anticancer drugs based on the structure of (2-aminoethyl){2-[2-(2-bromophenoxy)ethoxy]ethyl}amine. In addition, further research is needed to fully understand the mechanism of action of (2-aminoethyl){2-[2-(2-bromophenoxy)ethoxy]ethyl}amine and its potential applications in scientific research.
Synthesemethoden
(2-aminoethyl){2-[2-(2-bromophenoxy)ethoxy]ethyl}amine can be synthesized by reacting 2-bromoethylamine hydrobromide with 2-(2-bromophenoxy) ethylamine in the presence of a base such as potassium carbonate. The reaction takes place in a solvent such as acetonitrile or dimethylformamide, and the resulting product is purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
(2-aminoethyl){2-[2-(2-bromophenoxy)ethoxy]ethyl}amine has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to have anti-inflammatory, anticancer, and antiviral properties. (2-aminoethyl){2-[2-(2-bromophenoxy)ethoxy]ethyl}amine has also been studied for its potential use as a ligand in the development of new drugs targeting G protein-coupled receptors.
Eigenschaften
IUPAC Name |
N'-[2-[2-(2-bromophenoxy)ethoxy]ethyl]ethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BrN2O2/c13-11-3-1-2-4-12(11)17-10-9-16-8-7-15-6-5-14/h1-4,15H,5-10,14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZJVRFUCIRATMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCOCCNCCN)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Aminoethyl){2-[2-(2-bromophenoxy)ethoxy]ethyl}amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 4-[3-(2-ethoxyphenoxy)propoxy]benzoate](/img/structure/B4987983.png)
![2,7-bis(3-methylphenyl)-5,10-di-2-thienyltetrahydropyrrolo[3,4-c]pyrrolo[3',4':4,5]pyrazolo[1,2-a]pyrazole-1,3,6,8(2H,3aH,5H,7H)-tetrone](/img/structure/B4987986.png)
![methyl 2-[(4-chlorobenzoyl)oxy]benzoate](/img/structure/B4987994.png)
![3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1-(2-phenylethyl)-2,5-pyrrolidinedione](/img/structure/B4988003.png)


![3-{[(3,4-dimethoxybenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one](/img/structure/B4988033.png)


![ethyl 2-benzyl-3-[(4-bromophenyl)amino]-3-oxopropanoate](/img/structure/B4988060.png)
![N-(2-nitrophenyl)-3-{[(3-nitrophenyl)amino]sulfonyl}benzamide](/img/structure/B4988062.png)
![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-(4-chlorobenzyl)acetamide](/img/structure/B4988073.png)

![3-chloro-N-{2-[(4-chlorophenyl)thio]ethyl}-4-methoxybenzenesulfonamide](/img/structure/B4988086.png)